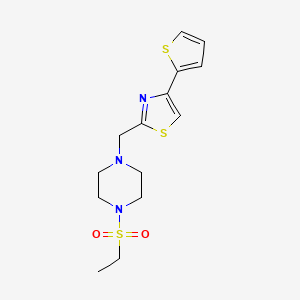
2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a useful research compound. Its molecular formula is C14H19N3O2S3 and its molecular weight is 357.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O₂S₂
- Molecular Weight : 298.42 g/mol
Structural Features
The compound features:
- A thiazole ring , which is known for its diverse biological activities.
- A piperazine moiety , contributing to its pharmacological profile.
- An ethylsulfonyl group , which enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound's activity against various bacterial strains has been evaluated, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 32 µg/mL |
These values indicate that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it demonstrated significant inhibition, suggesting potential applications in combating oxidative stress-related diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and leading to biological effects such as inhibition of cell proliferation or induction of apoptosis.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that modifications to the thiazole ring significantly affect antimicrobial potency. The ethylsulfonyl group was identified as a critical feature enhancing activity against resistant strains .
Research on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of thiazole derivatives. The study employed multiple assays to evaluate their effectiveness in scavenging free radicals. The findings suggested that the presence of the thiophene and thiazole rings contributed synergistically to the antioxidant activity, providing a basis for developing therapeutic agents targeting oxidative stress .
特性
IUPAC Name |
2-[(4-ethylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S3/c1-2-22(18,19)17-7-5-16(6-8-17)10-14-15-12(11-21-14)13-4-3-9-20-13/h3-4,9,11H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDXTKHQPNBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













